molecular formula C28H34N2O2 B10850339 [17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate

Cat. No.: B10850339
M. Wt: 430.6 g/mol
InChI Key: VSBFHNWLJXFFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MCL-444 is a synthetic compound known for its significant role in inhibiting the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family of proteins. This family of proteins plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of MCL-1 is often associated with various types of cancer, making MCL-444 a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MCL-444 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of MCL-444 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MCL-444 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of MCL-444, which may have different biological activities and properties .

Scientific Research Applications

MCL-444 has a wide range of scientific research applications, including:

Mechanism of Action

MCL-444 exerts its effects by binding to the MCL-1 protein, thereby inhibiting its anti-apoptotic function. This binding prevents MCL-1 from interacting with pro-apoptotic proteins such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The inhibition of MCL-1 results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death .

Comparison with Similar Compounds

Uniqueness of MCL-444: MCL-444 is unique in its high affinity and selectivity for the MCL-1 protein. Unlike other inhibitors, MCL-444 has shown potent activity in both hematological and solid tumor models, making it a versatile candidate for cancer therapy .

Properties

Molecular Formula

C28H34N2O2

Molecular Weight

430.6 g/mol

IUPAC Name

[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate

InChI

InChI=1S/C28H34N2O2/c31-27(29-18-20-6-2-1-3-7-20)32-23-12-11-22-16-26-24-8-4-5-13-28(24,25(22)17-23)14-15-30(26)19-21-9-10-21/h1-3,6-7,11-12,17,21,24,26H,4-5,8-10,13-16,18-19H2,(H,29,31)

InChI Key

VSBFHNWLJXFFTK-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC(=O)NCC5=CC=CC=C5)CC6CC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.